2-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxolan-2-ylmethyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the oxirane ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)oxirane: This compound shares the chlorophenyl group but differs in the presence of an oxirane ring instead of an acetamide group.
2-(4-chlorophenyl)acetamide: Similar in structure but lacks the oxolan-2-ylmethyl group.
Uniqueness
2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of both the chlorophenyl and oxolan-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
InChI Key |
PPNYDDLNCPNJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.